![molecular formula C24H28N2O4S B2704553 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine CAS No. 441315-20-4](/img/structure/B2704553.png)

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

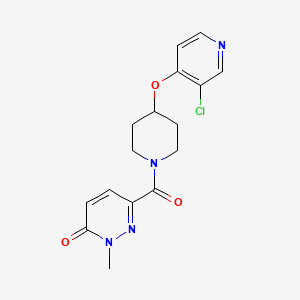

The compound “1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine” is a chemical compound used in scientific research . It is known by the registry number ZINC000008856169 . This compound is available from several suppliers, including TimTec, LLC, Otava, Ltd., ChemDiv, Inc., Life Chemicals Inc .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Computational Studies

Crystal Structure Studies, Hirshfeld Surface Analysis, and DFT Calculations : Research involving piperazine derivatives includes the synthesis and crystal structure analysis of novel compounds. For instance, Kumara et al. (2017) synthesized new compounds and confirmed their structures using single crystal X-ray diffraction studies. The study also involved computational density functional theory (DFT) calculations to identify reactive sites for electrophilic and nucleophilic nature, highlighting the importance of crystallography and computational chemistry in understanding the molecular behavior of piperazine derivatives K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath (2017).

Pharmacology and Drug Development

Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) developed and characterized adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. These antagonists are crucial for therapeutic applications, illustrating the role of piperazine derivatives in targeting specific receptors T. Borrmann, Sonja Hinz, D. Bertarelli, Wenjin Li, N. Florin, Anja B Scheiff, C. Müller (2009).

5-HT7 Receptor Antagonists : Another study by Yoon et al. (2008) focused on the preparation and evaluation of piperazine derivatives as 5-HT7 receptor antagonists, showing the diversity in pharmacological applications of these compounds. The study highlights the potential of piperazine derivatives in modulating serotonin receptors, which could be beneficial for treating various neurological and psychiatric disorders Juhee Yoon, Eunjin Yoo, Jiyoon Kim, A. Pae, H. Rhim, W. Park, J. Kong, H. Park Choo (2008).

Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Properties : Piperazine derivatives have been studied for their antimicrobial and antioxidant properties. For example, Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of piperazine compounds in combating microbial infections H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas (2007).

Receptor Binding Studies

Melanocortin Receptor Ligands : Mutulis et al. (2004) synthesized piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist, demonstrating the utility of piperazine derivatives in developing receptor-specific ligands. This research underscores the importance of piperazine compounds in designing drugs targeting specific receptors involved in various physiological processes F. Mutulis, Sviatlana Yahorava, I. Mutule, Aleh Yahorau, E. Liepinsh, Sergei Kopantshuk, S. Veiksina, K. Tārs, S. Belyakov, A. Mishnev, A. Rinken, J. Wikberg (2004).

Wirkmechanismus

Target of Action

The compound “1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine” is a piperazine derivative. Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .

Mode of Action

The mode of action of piperazine derivatives can vary greatly depending on their specific structure and functional groups. Some piperazine derivatives act by interacting with specific receptors or enzymes in the body, leading to changes in cellular function

Biochemical Pathways

Piperazine derivatives can affect various biochemical pathways depending on their specific targets and mode of action

Eigenschaften

IUPAC Name |

1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-(2-ethoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4S/c1-3-29-22-13-14-24(20-10-6-5-9-19(20)22)31(27,28)26-17-15-25(16-18-26)21-11-7-8-12-23(21)30-4-2/h5-14H,3-4,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMZKPLPZPAIRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2704471.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2704476.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704479.png)

![Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine](/img/structure/B2704481.png)

![5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2704483.png)

![Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2704484.png)

![4-({[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2704487.png)